Acetylene, bis(2-methoxyethylmercuri)-
Description
Acetylene, bis(2-methoxyethylmercuri)-, is an organomercury compound featuring two 2-methoxyethylmercuri groups bonded to an acetylene core. Organomercury compounds are historically recognized for their reactivity and toxicity, with applications in catalysis and organic synthesis. The presence of mercury imparts unique reactivity and stability challenges, distinguishing it from non-metallic or lighter metal-containing acetylene derivatives .
Properties
CAS No. |
63990-59-0 |
|---|---|
Molecular Formula |
C8H14Hg2O2 |
Molecular Weight |
543.38 g/mol |
IUPAC Name |
2-methoxyethyl-[2-(2-methoxyethylmercurio)ethynyl]mercury |
InChI |
InChI=1S/2C3H7O.C2.2Hg/c2*1-3-4-2;1-2;;/h2*1,3H2,2H3;;; |
InChI Key |
ACGBXKPHOMNYGY-UHFFFAOYSA-N |
Canonical SMILES |
COCC[Hg]C#C[Hg]CCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetylene, bis(2-methoxyethylmercuri)- typically involves the reaction of acetylene with 2-methoxyethylmercury chloride in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is formed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Acetylene, bis(2-methoxyethylmercuri)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler mercury-containing derivatives.
Substitution: The 2-methoxyethylmercuri groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield mercury oxides, while substitution reactions can produce a variety of acetylene derivatives with different functional groups .
Scientific Research Applications
Acetylene, bis(2-methoxyethylmercuri)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in studies involving mercury-containing compounds and their biological effects.
Medicine: Research into the potential therapeutic applications of mercury-containing compounds may involve this compound.
Mechanism of Action
The mechanism by which acetylene, bis(2-methoxyethylmercuri)- exerts its effects involves the interaction of the mercury atoms with various molecular targets. These interactions can disrupt normal cellular processes, leading to the compound’s observed effects. The pathways involved may include the inhibition of enzyme activity and the disruption of cellular membranes .
Comparison with Similar Compounds
Structural and Chemical Properties
Organomercury acetylene derivatives, such as bis(2-methoxyethylmercuri)-acetylene, exhibit distinct structural characteristics compared to other metal-acetylene complexes. For example:
- Copper-acetylene complexes (e.g., CuCl·CH₃C≡CH) form crystalline structures with hollow spaces accommodating acetylene molecules, enabling reversible gas adsorption . In contrast, mercury’s larger atomic radius and stronger affinity for covalent bonding likely result in rigid, less porous frameworks.
- Tin-acetylene polymers (e.g., carbodistannanes) demonstrate air/moisture sensitivity, degrading into oxidized byproducts . Mercury’s lower electronegativity may reduce hydrolytic instability but increase toxicity risks.
Table 1: Structural Comparison of Acetylene Derivatives
| Compound | Metal Center | Bonding Type | Stability in Air | Key Feature |
|---|---|---|---|---|
| CuCl·CH₃C≡CH | Copper | Coordination | High | Reversible gas adsorption |
| Sn-based carbodistannanes | Tin | Covalent | Low | Air/moisture sensitivity |
| Bis(2-methoxyethylmercuri) | Mercury | Covalent | Moderate | High toxicity, rigid structure |
Pharmacological Potential
Acetylene derivatives with amino-alkyne motifs (e.g., N-(4-t-amino-2-butynyl)-tetrahydrodibenzazocinones) exhibit pharmacological activity, likely targeting neurological pathways . However, mercury’s neurotoxicity precludes therapeutic use of bis(2-methoxyethylmercuri)-acetylene in this context.
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